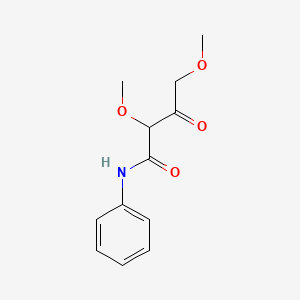

2,4-Dimethoxy-3-oxo-N-phenylbutanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO4 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

2,4-dimethoxy-3-oxo-N-phenylbutanamide |

InChI |

InChI=1S/C12H15NO4/c1-16-8-10(14)11(17-2)12(15)13-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3,(H,13,15) |

InChI Key |

QMBANXLJKPZBTA-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)C(C(=O)NC1=CC=CC=C1)OC |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving 2,4 Dimethoxy 3 Oxo N Phenylbutanamide Scaffolds

Exploration of Reaction Pathways for C-C Bond Cleavage in 3-Oxobutanamides

The cleavage of carbon-carbon bonds is a powerful tool in organic synthesis for molecular reconstruction. In 3-oxobutanamides, the bond between the α-carbon and the adjacent carbonyl carbon is susceptible to cleavage under specific conditions.

Role of Halogenating Agents and Lewis Acids in Cleavage Mechanisms

Halogenating agents, in the presence of a base, can facilitate the C-C bond cleavage of 3-oxobutanamides that possess a terminal methyl ketone structure through the haloform reaction. wikipedia.orgncert.nic.in This reaction transforms a methyl ketone into a carboxylate and a haloform (CHX₃, where X is a halogen). wikipedia.org The mechanism for a generic methyl ketone proceeds through several key steps. wikipedia.orgbyjus.com

First, a hydroxide (B78521) ion abstracts an acidic α-hydrogen to form an enolate intermediate. byjus.com This enolate then undergoes electrophilic attack by the halogen (e.g., Br₂, I₂). wikipedia.org This process of deprotonation and halogenation repeats until the α-carbon is tri-halogenated. byjus.com The resulting tri-halo-ketone is a key intermediate. The electron-withdrawing nature of the three halogen atoms makes the carbonyl carbon highly electrophilic. organic-chemistry.org In the final step, a hydroxide nucleophile attacks this electrophilic carbonyl carbon. byjus.com This leads to the cleavage of the C-C bond, with the trihalomethyl anion (⁻CX₃) acting as a leaving group, stabilized by the electron-withdrawing halogens. wikipedia.org The final products are a carboxylate and a haloform, formed after a proton transfer. byjus.com While acetamide (B32628) itself does not typically undergo this reaction, β-ketoamides like 3-oxobutanamides can be susceptible if they have the requisite methyl group. wikipedia.org

Lewis acids are also known to promote C-C bond cleavage in various carbonyl-containing molecules, although specific examples for 3-oxobutanamides are less common in the provided literature. For instance, Lewis acids like tin tetrachloride can mediate the fragmentation of the Cβ-Cγ bond in γ-silyloxy-β-hydroxy-α-diazoesters. nih.govlookchem.com In other systems, Lewis acids can facilitate rearrangements of cyclic amines that involve C-C bond migration. nih.gov These examples suggest that Lewis acid activation of a carbonyl group in the 3-oxobutanamide scaffold could potentially weaken the adjacent C-C bond, making it susceptible to cleavage, though the specific pathways would depend on the substrate and reaction conditions.

Mechanistic Proposals for Hypervalent Iodine(III)-Mediated Reactions

Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA), are versatile and environmentally benign oxidants widely used in organic synthesis. acs.orgrsc.org Their reactivity stems from the electrophilic nature of the iodine center and their ability to participate in ligand exchange and reductive elimination pathways, similar in some respects to transition metals. acs.org When reacting with scaffolds like 2,4-dimethoxy-3-oxo-N-phenylbutanamide, several mechanistic pathways can be proposed.

Pathways Involving Carbamoyl (B1232498) Nitrogen or Carbonyl Oxygen Activation

Given the multiple nucleophilic sites in a 3-oxobutanamide, a hypervalent iodine(III) reagent can interact at different positions. One plausible pathway begins with the electrophilic activation of the carbonyl oxygen. This is a common mechanistic motif in reactions of carbonyl compounds with hypervalent iodine reagents. youtube.com The oxygen atom attacks the electrophilic iodine(III) center, leading to an activated intermediate. This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to attack by nucleophiles.

Alternatively, activation could potentially occur at the carbamoyl nitrogen. In some reactions, hypervalent iodine reagents mediate Hofmann-type rearrangements of primary amides via an isocyanate intermediate, implying an initial interaction with the amide nitrogen. organic-chemistry.org However, for a β-keto amide like this compound, the ketone carbonyl oxygen is generally more basic and sterically accessible than the amide nitrogen, making it the more likely initial site of electrophilic attack by the iodine reagent.

Enol-Mediated Mechanisms in Oxidation Reactions

β-Keto amides, like other β-dicarbonyl compounds, readily exist in equilibrium with their enol or enolate forms, particularly under basic or acidic conditions. ncert.nic.in The acidity of the α-hydrogen is a key feature of their chemistry. ncert.nic.in This enol tautomer is electron-rich and nucleophilic at the α-carbon. wikipedia.org This enol-mediated pathway is a common mechanism for oxidation and other functionalization reactions at the α-position. An electrophilic species, such as a hypervalent iodine(III) reagent, can be attacked by the nucleophilic C=C double bond of the enol. wikipedia.org This step is central to many α-functionalization reactions of β-dicarbonyl compounds and is a key feature of the tandem reaction discussed in the following section.

Tandem Reaction Mechanisms

Tandem reactions, or reaction cascades, are highly efficient processes where multiple bond-forming events occur in a single pot without isolating intermediates. The 3-oxobutanamide scaffold is an excellent substrate for such transformations.

Oxidative α-Hydroxylation/β-Acetalization Reaction Cascade

A notable tandem reaction involving 3-oxobutanamides is the oxidative α-hydroxylation/β-acetalization cascade. wikipedia.orgbyjus.comorganic-chemistry.org This metal-free reaction utilizes a hypervalent iodine(III) reagent, PIDA, in the presence of sodium hydroxide in methanol (B129727) at room temperature. wikipedia.org It efficiently converts various N-substituted 3-oxobutanamides into 2-hydroxy-3,3-dimethoxy-N-substituted butanamides in good to excellent yields. wikipedia.orgorganic-chemistry.org

The proposed mechanism for this cascade begins with the deprotonation of the 3-oxobutanamide at the α-carbon by the base (NaOH) to form a nucleophilic enolate. This enolate then attacks the electrophilic PIDA reagent, forming an α-iodinane(III) intermediate. Subsequent intramolecular or intermolecular attack by a hydroxide or methoxide (B1231860) nucleophile at the α-position, with concomitant reductive elimination of iodobenzene, leads to the α-hydroxylated or α-methoxylated product. Under the reaction conditions with methanol as the solvent, the ketone at the β-position undergoes acetalization to form the stable 3,3-dimethoxy product. wikipedia.orgbyjus.com This reaction highlights the utility of combining the inherent reactivity of the enolate with the oxidative power of hypervalent iodine reagents to construct densely functionalized molecules. wikipedia.org

Below is a table summarizing the results for this tandem reaction with various substituted N-phenylbutanamides.

| Entry | Starting Material (Substituent on Phenyl Ring) | Product | Yield (%) |

| 1 | H | 2-hydroxy-3,3-dimethoxy-N-phenylbutanamide | 77% |

| 2 | 4-F | 2-hydroxy-3,3-dimethoxy-N-(4-fluorophenyl)butanamide | 75% |

| 3 | 4-Cl | 2-hydroxy-3,3-dimethoxy-N-(4-chlorophenyl)butanamide | 85% |

| 4 | 4-Br | 2-hydroxy-3,3-dimethoxy-N-(4-bromophenyl)butanamide | 82% |

| 5 | 4-Me | 2-hydroxy-3,3-dimethoxy-N-(p-tolyl)butanamide | 72% |

| 6 | 4-OMe | 2-hydroxy-3,3-dimethoxy-N-(4-methoxyphenyl)butanamide | 65% |

| 7 | 2-Me | 2-hydroxy-3,3-dimethoxy-N-(o-tolyl)butanamide | 74% |

| 8 | 2-Cl | 2-hydroxy-3,3-dimethoxy-N-(2-chlorophenyl)butanamide | 84% |

| Data sourced from a study on the tandem oxidative α-hydroxylation/β-acetalization reaction of β-ketoamides. wikipedia.org |

Sequential Condensation and Cyclization Processes

The scaffold of this compound, characterized by its β-ketoamide functionality, is primed for participation in a variety of chemical transformations that proceed through sequential condensation and cyclization steps. These reactions are of significant interest in synthetic organic chemistry as they allow for the construction of complex heterocyclic molecules from relatively simple acyclic precursors in a single synthetic operation. The strategic placement of the nucleophilic nitrogen and the electrophilic carbonyl groups, flanking a reactive methylene (B1212753) unit, facilitates intramolecular ring-closing events following an initial intermolecular condensation.

One of the most prominent examples of such a process is the Biginelli reaction, a multicomponent reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones from a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea. wikipedia.orgmdpi.com This acid-catalyzed reaction is a cornerstone in heterocyclic synthesis due to its operational simplicity and the pharmacological importance of its products. wikipedia.orgmdpi.com

The generally accepted mechanism for the Biginelli reaction, which can be extrapolated to involve a substrate like this compound, is thought to commence with an acid-catalyzed condensation between the aldehyde and urea to form an N-acylimine ion intermediate. wikipedia.orgorganic-chemistry.orgresearchgate.net This electrophilic species is then attacked by the nucleophilic α-carbon of the β-ketoamide. Subsequent intramolecular cyclization occurs through the attack of the urea's remaining amino group onto the ketone carbonyl of the butanamide moiety. A final dehydration step then yields the stable 3,4-dihydropyrimidine-2(1H)-one ring system. wikipedia.org

The versatility of the Biginelli reaction allows for a wide range of substituents to be introduced into the final heterocyclic product by varying the aldehyde component. For a substrate such as this compound, this would lead to a library of dihydropyrimidinones with diverse functionalities.

Beyond the classic Biginelli reaction, the reactivity of the acetoacetanilide (B1666496) core is not limited. Multicomponent reactions involving acetoacetanilide derivatives, various aldehydes, and cyanomethylene reagents like malononitrile (B47326) or ethyl cyanoacetate (B8463686) have been reported to yield highly substituted 4H-pyrans and 1,4-dihydropyridines. researchgate.net The course of these reactions is often directed by the choice of catalyst, with base catalysts typically favoring the formation of pyran derivatives, while ammonium (B1175870) acetate (B1210297) can steer the reaction towards dihydropyridines. researchgate.net

The following table outlines a series of prospective sequential condensation and cyclization reactions involving this compound, based on established synthetic protocols for analogous β-dicarbonyl compounds.

| Reagents | Catalyst | Product Type |

| Benzaldehyde, Urea | Brønsted/Lewis Acid | 4-(phenyl)-5-(phenylcarbamoyl)-6-(dimethoxymethyl)-3,4-dihydropyrimidin-2(1H)-one |

| 4-Chlorobenzaldehyde, Thiourea | Yb(OTf)₃ | 4-(4-chlorophenyl)-5-(phenylcarbamoyl)-6-(dimethoxymethyl)-3,4-dihydropyrimidine-2(1H)-thione |

| 2,4-Dimethoxybenzaldehyde, Urea | PTSA | 4-(2,4-dimethoxyphenyl)-5-(phenylcarbamoyl)-6-(dimethoxymethyl)-3,4-dihydropyrimidin-2(1H)-one |

| Benzaldehyde, Malononitrile | Triethylamine | 6-Amino-5-cyano-4-phenyl-2-(dimethoxymethyl)-N-phenyl-4H-pyran-3-carboxamide |

| Benzaldehyde, Malononitrile | Ammonium Acetate | 2-Amino-3-cyano-4-phenyl-6-(dimethoxymethyl)-N-phenyl-1,4-dihydropyridine-5-carboxamide |

| Ethyl Cyanoacetate, Benzaldehyde | Triethylamine | 6-Amino-5-(ethoxycarbonyl)-4-phenyl-2-(dimethoxymethyl)-N-phenyl-4H-pyran-3-carboxamide |

These examples underscore the synthetic potential of this compound as a building block for the creation of diverse and complex heterocyclic structures through sequential condensation and cyclization pathways. The specific outcomes of these reactions, including yield and stereoselectivity, would be subject to empirical investigation and optimization of reaction conditions.

Advanced Spectroscopic and Structural Characterization of 2,4 Dimethoxy 3 Oxo N Phenylbutanamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of 2,4-Dimethoxy-3-oxo-N-phenylbutanamide would provide critical information. Expected signals would include distinct peaks for the two methoxy (B1213986) groups (-OCH₃), the protons on the butanamide backbone, and the protons of the N-phenyl group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values would confirm the connectivity of these groups. However, specific experimental data is not available in the searched literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum is essential for identifying all unique carbon atoms in the molecule. For this compound, this would involve signals for the two carbonyl carbons (amide and ketone), the carbons bearing the methoxy groups, the methoxy carbons themselves, and the carbons of the phenyl ring. The precise chemical shifts would confirm the electronic environment of each carbon atom. No experimental ¹³C NMR data for this compound could be located in the available resources.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, providing definitive confirmation of its molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that would typically show the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) of this compound. This would allow for the confirmation of the molecular weight (237.25 g/mol ). No published ESI-MS spectra for this specific compound were found.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to determine the exact elemental composition of the molecule. For this compound (C₁₂H₁₅NO₄), an exact mass would be calculated and compared to the measured value to unambiguously confirm the molecular formula. Despite its importance, HRMS data for this compound is not present in the surveyed literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the various functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, key absorption bands would be expected for the N-H bond of the amide, the two distinct carbonyl (C=O) groups (amide and ketone), and the C-O bonds of the methoxy groups. A detailed spectrum is not available.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable tools in the synthesis and analysis of this compound and its derivatives. These methods are crucial for monitoring reaction progress, assessing the purity of the final product, and for the preparative isolation of the target compound from reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the purity assessment of this compound. Due to the presence of keto-enol tautomerism in β-keto amides, developing a robust HPLC method can be challenging, often resulting in poor peak shapes. However, reverse-phase (RP) HPLC methods can be optimized for this class of compounds.

For the analysis of a closely related compound, N-(2,4-dimethoxyphenyl)acetamide, a reverse-phase HPLC method has been developed. sielc.com This method can be adapted for this compound. The separation is typically achieved on a C18 or a specialized reverse-phase column with low silanol (B1196071) activity, such as a Newcrom R1 column. sielc.com The mobile phase generally consists of a mixture of acetonitrile (B52724) and water, with an acidic modifier like phosphoric acid or formic acid to ensure good peak symmetry. sielc.com For preparative separations, this method is scalable. sielc.com

A typical starting point for method development would involve a gradient elution to effectively separate the target compound from any impurities. The detection is commonly performed using a UV detector, as the phenyl and carbonyl groups provide strong chromophores.

Table 1: Illustrative HPLC Parameters for Analysis of Related Acetoacetanilide (B1666496) Derivatives

| Parameter | Value |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) or Newcrom R1 |

| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid or Formic Acid |

| Elution | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or Diode Array Detector (DAD) |

| Temperature | Ambient or elevated to improve peak shape |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of reactions leading to this compound and to get a preliminary assessment of its purity. Silica (B1680970) gel plates (Silica Gel 60 F254) are the most commonly used stationary phase for this class of compounds.

The choice of the mobile phase is critical for achieving good separation. A common solvent system for acetoacetanilide derivatives is a mixture of a non-polar solvent like n-hexane or toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. The polarity of the eluent is adjusted to achieve an optimal retention factor (Rf) for the target compound, ideally between 0.3 and 0.5 for good separation and reliable analysis. Visualization of the spots on the TLC plate is typically done under UV light at 254 nm, where the aromatic ring of the molecule will absorb and cause the fluorescent indicator in the plate to quench, appearing as a dark spot. nih.gov

Table 2: Exemplary TLC Systems for Acetoacetanilide Derivatives

| Stationary Phase | Mobile Phase (v/v) | Visualization |

| Silica Gel 60 F254 | n-Hexane / Ethyl Acetate (e.g., 7:3, 1:1) | UV (254 nm) |

| Silica Gel 60 F254 | Toluene / Acetone (B3395972) | UV (254 nm) |

| Silica Gel 60 F254 | Dichloromethane / Methanol (B129727) (e.g., 95:5) | UV (254 nm) |

Flash Column Chromatography for Purification

For the purification of this compound on a preparative scale, flash column chromatography is the method of choice. phenomenex.com This technique utilizes a stationary phase, typically silica gel (230-400 mesh), packed into a column. phenomenex.com The crude product is loaded onto the column and eluted with a solvent system, often guided by the results from TLC analysis.

The solvent system used for flash chromatography is usually slightly less polar than the one that gives the ideal Rf value in TLC to ensure good separation on the column. A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, is often employed to effectively separate the desired product from less polar and more polar impurities. The fractions are collected and analyzed by TLC to identify those containing the pure compound, which are then combined and the solvent evaporated to yield the purified this compound.

Table 3: General Parameters for Flash Column Chromatography Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Eluent | Mixtures of n-Hexane and Ethyl Acetate, or Toluene and Acetone |

| Loading Technique | Dry loading (adsorbing the crude product onto a small amount of silica gel) or wet loading |

| Elution | Isocratic or gradient elution |

| Fraction Analysis | Thin-Layer Chromatography (TLC) |

X-ray Crystallography for Solid-State Structure Determination

As of the latest available data, a specific crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD). However, the solid-state structures of closely related acetoacetanilide derivatives have been determined by X-ray crystallography, providing valuable insights into the likely conformation and intermolecular interactions of the target compound.

Studies on acetoacetanilide and its substituted analogs, such as N-(2,4-dimethylphenyl)-3-oxobutanamide and N-(4-ethoxyphenyl)-3-oxobutanamide, have shown that these molecules exist as the keto-amide tautomer in the crystalline state. nih.govnih.gov The crystal structures reveal that the molecules are typically linked by intermolecular hydrogen bonds. nih.gov For instance, in N-(4-ethoxyphenyl)-3-oxobutanamide, the N-H group of the amide acts as a hydrogen-bond donor to the amide carbonyl oxygen of an adjacent molecule, forming chains within the crystal lattice. nih.gov

The conformation of the butanamide chain is often non-planar. In the case of N-(4-ethoxyphenyl)-3-oxobutanamide, the β-diketone moiety is significantly twisted. nih.gov The planarity of the molecule can be influenced by the substitution pattern on the phenyl ring, which affects the balance between intramolecular and intermolecular hydrogen bonding.

Table 4: Crystallographic Data for the Analogous Compound N-(2,4-Dimethylphenyl)-3-oxobutanamide

| Parameter | Value |

| Chemical Formula | C12H15NO2 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 12.8970(12) Å, b = 13.6210(11) Å, c = 11.8420(13) Å |

| α = 90°, β = 115.860(3)°, γ = 90° | |

| Volume | 1872.0(3) ų |

| Z | 4 |

| Key Structural Features | Keto-amide tautomer, Planar dihydropyrimidine (B8664642) ring (in a derivative) |

| Data obtained for a dihydropyrimidine derivative of N-(2,4-dimethylphenyl)-3-oxobutanamide synthesized via a Biginelli reaction. researchgate.net |

Computational Studies on 2,4 Dimethoxy 3 Oxo N Phenylbutanamide and Its Reactivity

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry, providing a framework to investigate the electronic structure of many-body systems, such as molecules. By calculating the electron density, DFT methods can accurately predict the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. For a molecule like 2,4-Dimethoxy-3-oxo-N-phenylbutanamide, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield the most stable three-dimensional arrangement of its atoms. rsc.org

The electronic structure, which governs the molecule's properties and reactivity, is also elucidated through DFT. This includes the distribution of electron density and the energies of the molecular orbitals. For instance, in a study on a different organic molecule, DFT calculations were used to determine the optimized structure and analyze its electronic properties, demonstrating the method's utility. nih.gov

Table 1: Representative Predicted Molecular Geometry Parameters from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (keto) | ~1.22 Å |

| C-N (amide) | ~1.35 Å | |

| C-C (backbone) | ~1.52 Å | |

| Bond Angle | O=C-C | ~120° |

| C-N-C (amide) | ~125° | |

| Dihedral Angle | C-C-N-C | Varies with conformation |

| Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups. Actual values for this compound would require specific DFT calculations. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool used to study the interactions between orbitals within a molecule, providing insight into bonding, lone pairs, and delocalization of electron density. wikipedia.orgwisc.edu This analysis translates the complex, delocalized molecular orbitals into localized orbitals that align with classical Lewis structures (bonds and lone pairs). wikipedia.org

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). wisc.edu These interactions occur when a filled (donor) NBO interacts with an empty (acceptor) NBO, typically an antibonding orbital (σ* or π). A high E(2) value signifies a strong interaction and significant electron density delocalization, which contributes to the molecule's stability. wisc.edu For this compound, NBO analysis would reveal intramolecular charge transfer (ICT) from the lone pairs of oxygen and nitrogen atoms to adjacent antibonding orbitals, stabilizing the molecule. Studies on other molecules have shown that ICT interactions, such as those from lone pairs (n) to antibonding pi orbitals (π), play a crucial role in molecular stability. nih.gov

Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (O, keto) | π(C-C) | High | Hyperconjugation |

| LP (N, amide) | π(C=O) | Moderate | Resonance |

| LP (O, methoxy) | σ*(C-C) | Moderate | Hyperconjugation |

| Note: This table provides a hypothetical representation of potential intramolecular charge transfer interactions and their stabilization energies for this compound based on common organic structures. |

Theoretical Prediction of Spectroscopic Parameters

Computational methods can also predict various spectroscopic properties, offering a way to interpret and complement experimental data.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited states of molecules. rsc.org This allows for the prediction of electronic absorption spectra, including the wavelength of maximum absorption (λmax) and the oscillator strength (f), which is related to the intensity of the transition. For this compound, TD-DFT could predict the electronic transitions, likely π → π* and n → π*, which are characteristic of its chromophores (the phenyl ring and the keto-amide group). In a computational study of a different complex molecule, TD-DFT was successfully used to predict and assign the intense electronic transition bands observed in the experimental UV-Vis spectrum. researchgate.net

Table 3: Representative TD-DFT Predicted Electronic Transitions

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | ~320 | ~0.25 | HOMO → LUMO (π → π) |

| S0 → S2 | ~280 | ~0.10 | HOMO-1 → LUMO (n → π) |

| Note: These values are hypothetical and serve to illustrate the type of data obtained from TD-DFT calculations. |

Conformational Analysis and Energy Landscapes

The flexibility of a molecule is determined by the rotation around its single bonds. Conformational analysis aims to identify the stable conformers (rotamers) and map the potential energy surface as a function of the rotation of specific dihedral angles.

Analysis of Computed Descriptors (e.g., Rotatable Bonds)

The molecule this compound possesses several rotatable bonds, particularly within the butanamide chain and the linkages to the phenyl and methoxy (B1213986) groups. A computational conformational analysis would involve systematically rotating these bonds and calculating the energy at each step to identify the low-energy conformers. Studies on molecules with similar structural features, such as dimethoxy-bithiophenes, have shown that even seemingly simple molecules can have complex energy landscapes with a preference for non-planar conformations. rsc.org The results of such an analysis are crucial for understanding the molecule's shape and how it might interact with other molecules.

Quantum Chemical Parameters and Reactivity Prediction

DFT calculations provide a suite of quantum chemical parameters that are useful for predicting the global reactivity of a molecule. These descriptors are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key reactivity descriptors include:

HOMO and LUMO Energies (E_HOMO, E_LUMO): E_HOMO is related to the molecule's ability to donate electrons, while E_LUMO relates to its ability to accept electrons.

Energy Gap (ΔE = E_LUMO - E_HOMO): A small energy gap generally implies higher reactivity.

Global Hardness (η) and Softness (S): Hardness is a measure of resistance to charge transfer, while softness is the reciprocal of hardness. Soft molecules tend to be more reactive.

Electronegativity (χ): This measures the power of a molecule to attract electrons.

Electrophilicity Index (ω): This quantifies the energy lowering of a molecule when it accepts electrons from the environment.

These parameters, when calculated for this compound, would provide a quantitative basis for understanding its chemical behavior. For example, a low LUMO energy would suggest susceptibility to nucleophilic attack. researchgate.net

Table 4: Illustrative Quantum Chemical Reactivity Descriptors

| Parameter | Formula | Significance |

| E_HOMO | - | Electron-donating ability |

| E_LUMO | - | Electron-accepting ability |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity |

| Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer |

| Softness (S) | 1 / η | Reactivity |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Electron-attracting power |

| Electrophilicity (ω) | χ² / (2η) | Electrophilic character |

| Note: This table defines key quantum chemical parameters and their significance in predicting molecular reactivity. |

Applications in Advanced Organic Synthesis and Chemical Derivatization

Role as Versatile Precursors for Complex Molecular Architectures

The structural framework of 2,4-Dimethoxy-3-oxo-N-phenylbutanamide makes it an exceptionally versatile building block in organic synthesis. The reactivity of the dicarbonyl moiety allows for its transformation into a multitude of more complex molecular architectures. youtube.com This versatility is demonstrated through its application in reactions involving carbon-carbon bond cleavage, derivatization at the α-position, and its use in constructing various nitrogen-containing heterocycles. nih.govleah4sci.com The strategic placement of the keto and amide groups facilitates a variety of cyclization and derivatization reactions, positioning it as a key intermediate for synthesizing diverse chemical entities, from relatively simple dihaloacetamides to elaborate quinolinone and cyclohexenone frameworks. nih.govnih.govyoutube.com

Synthesis of Dihaloacetamides through Carbon-Carbon Bond Cleavage

A notable application of β-ketoamides, including derivatives of this compound, is in the synthesis of N-phenyl dihaloacetamides. This transformation occurs through an unusual oxidative carbon-carbon bond cleavage reaction. When treated with (diacetoxyiodo)benzene (B116549) (DIB) in the presence of a Lewis acid which also acts as a halogen source, such as zinc(II) chloride, the β-ketoamide undergoes cleavage. nih.gov

The proposed mechanism involves the initial generation of a chlorinating agent, (dichloroiodo)benzene, which dichlorinates the active methylene (B1212753) group of the β-ketoamide. The resulting 2,2-dichloro-β-ketoamide intermediate is then activated by the Lewis acid, facilitating the cleavage of the bond between the α-carbon and the acetyl group to yield the final N-phenyl dichloroacetamide product. nih.gov Research has shown that this reaction proceeds smoothly for a variety of N-phenylbutanamides, including those with substituted benzene (B151609) rings, to provide good to excellent yields of the corresponding dihaloacetamides. nih.gov

Table 1: Synthesis of Dihaloacetamides from β-Ketoamides

| Starting β-Ketoamide | Lewis Acid/Halogen Source | Product | Yield (%) |

| 3-Oxo-N-phenylbutanamide | ZnCl₂ | 2,2-Dichloro-N-phenylacetamide | 85 |

| N-(2-methylphenyl)-3-oxobutanamide | ZnCl₂ | 2,2-Dichloro-N-(2-methylphenyl)acetamide | 82 |

| N-(2,4-dimethoxyphenyl)-3-oxobutanamide | ZnCl₂ | 2,2-Dichloro-N-(2,4-dimethoxyphenyl)acetamide | 89 |

| 3-Oxo-N-phenylbutanamide | ZnBr₂ | 2,2-Dibromo-N-phenylacetamide | 88 |

This table presents representative data on the synthesis of dihaloacetamides, highlighting the reaction's applicability to substituted substrates. nih.gov

Preparation of α-Acetoxylated and α-Hydroxylated β-Ketoamide Derivatives

The active methylene group in this compound is amenable to functionalization, including hydroxylation and acetoxylation at the α-position. These transformations introduce valuable functional groups that can be used in subsequent synthetic steps.

α-Hydroxylation: The synthesis of α-hydroxylated β-ketoamides can be achieved through several methods, commonly involving the oxidation of the corresponding enolate. A general strategy involves deprotonating the β-ketoamide with a suitable base to form the enolate, which is then treated with an electrophilic oxygen source. The oxidation of α-hydroxyamides using reagents like 2-iodoxybenzoic acid (IBX) is a key step in producing α-ketoamides, demonstrating the accessibility of the α-hydroxy intermediate. scbt.com

α-Acetoxylation: Similarly, α-acetoxylation can be accomplished by reacting the enolate of the β-ketoamide with an electrophilic acetylating agent. This process introduces an acetoxy group at the α-position, yielding an α-acetoxylated β-ketoamide derivative. These derivatives are useful intermediates for further molecular elaborations.

Construction of Nitrogen-Containing Heterocycles

The structure of this compound is well-suited for the synthesis of various nitrogen-containing heterocyclic compounds.

β-Ketoamides readily undergo coupling reactions with diazonium salts to form hydrazones. leah4sci.com In a typical procedure, an aromatic amine is diazotized and then coupled with this compound in a buffered solution, such as aqueous ethanol (B145695) containing sodium acetate (B1210297). The reaction proceeds via an electrophilic attack of the diazonium ion on the electron-rich α-carbon of the β-ketoamide. The resulting products are stable hydrazones, which exist in tautomeric equilibrium with their azo counterparts. leah4sci.com These hydrazone derivatives are themselves important compounds, finding use as dyes and possessing a range of biological activities. leah4sci.comyoutube.com

Table 2: Synthesis of Hydrazone Derivatives

| Diazonium Salt Derived From | Resulting Hydrazone Product |

| Sulfanilic acid | 4-((2-(1-((2,4-dimethylphenyl)amino)-1,3-dioxobutan-2-ylidene)hydrazinyl)benzenesulfonic acid |

| 4-Nitroaniline | N-(2,4-dimethylphenyl)-2-((4-nitrophenyl)hydrazono)-3-oxobutanamide |

| Sulfanilamide | 4-amino-N-(4-((2-(1-((2,4-dimethylphenyl)amino)-1,3-dioxobutan-2-ylidene)hydrazinyl)phenyl)sulfonyl)benzamide |

| Sulfapyridine | 4-((2-(1-((2,4-dimethylphenyl)amino)-1,3-dioxobutan-2-ylidene)hydrazinyl)-N-(pyridin-2-yl)benzenesulfonamide |

This table shows examples of hydrazones synthesized from the closely related N-(2,4-dimethylphenyl)-3-oxobutanamide, illustrating the general reactivity. leah4sci.com

β-Ketoanilides like this compound are key precursors in the Conrad-Limpach and Knorr quinoline (B57606) syntheses. Under acidic conditions, typically using a dehydrating agent like polyphosphoric acid or sulfuric acid at elevated temperatures, these compounds undergo intramolecular cyclization to form quinolinone derivatives. youtube.com The reaction involves the electrophilic attack of the aniline (B41778) ring by the protonated acetyl carbonyl group, followed by dehydration to yield the aromatic quinolinone ring system. youtube.com This method provides a straightforward route to substituted 2-quinolinones, which are important structural motifs in medicinal chemistry and materials science.

The reactivity of β-ketoamides can be harnessed to construct complex polycyclic systems through tandem reactions. One of the most powerful methods for forming six-membered rings is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation. nih.govnih.gov

In this sequence, the enolate of this compound acts as a Michael donor, adding to an α,β-unsaturated ketone (the Michael acceptor). youtube.com The resulting 1,5-dicarbonyl intermediate is then subjected to a base- or acid-catalyzed intramolecular aldol condensation, where an enolate formed from one carbonyl group attacks the other, leading to the formation of a six-membered ring. Subsequent dehydration of the aldol addition product yields a substituted cyclohexenone ring fused to the precursor framework, resulting in a polycyclic cyclohexenecarboxamide (B14309645) derivative. This reaction is a powerful tool for the asymmetric synthesis of complex chiral molecules. nih.gov

Ligand Design in Coordination Chemistry (Based on Related β-Ketoamide Scaffolds)

The β-ketoamide scaffold is known to act as a bidentate ligand in coordination chemistry. The oxygen atoms of the ketone and amide groups can coordinate to a metal center, forming a stable six-membered chelate ring. While there is no specific literature on the use of this compound as a ligand, the general principles of β-ketoamide coordination are well-established.

The coordination properties can be tuned by modifying the substituents on the β-ketoamide backbone. The electronic and steric properties of the N-phenyl group and the methoxy (B1213986) groups in this compound would influence the stability and reactivity of the resulting metal complexes. Manganese complexes with chiral P,N,N-ligands, which can be derived from β-keto amides, have shown unusual reactivity and enantioselectivity in catalytic reactions. acs.org This highlights the potential for designing chiral ligands based on this scaffold for asymmetric catalysis.

Emerging Trends and Future Research Directions in 2,4 Dimethoxy 3 Oxo N Phenylbutanamide Chemistry

Development of Novel Synthetic Protocols for Enhanced Selectivity and Yield

The foundational synthesis of the core N-phenylbutanamide structure often involves the condensation of an aniline (B41778) with a β-keto ester, such as ethyl acetoacetate (B1235776). chula.ac.th A common procedure involves heating aniline and ethyl acetoacetate, sometimes at high temperatures (e.g., 160°C) for extended periods, to drive the condensation reaction and form the 3-oxo-N-phenylbutanamide scaffold. chula.ac.th

Future research is focused on overcoming the limitations of traditional batch synthesis, such as long reaction times and the potential for side-product formation. The development of novel synthetic protocols aims to enhance both the yield and selectivity of 2,4-Dimethoxy-3-oxo-N-phenylbutanamide production. Key areas of investigation include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times from hours to minutes by using microwave irradiation to rapidly and uniformly heat the reaction mixture. This can lead to higher yields and cleaner reaction profiles by minimizing thermal decomposition and side reactions.

Catalytic Approaches: Investigating the use of acid or base catalysts can lower the activation energy of the condensation reaction, allowing for milder reaction conditions (lower temperatures and shorter times). This not only saves energy but also improves the selectivity towards the desired product.

Solvent-Free Reactions: Performing the synthesis under solvent-free or "neat" conditions is an environmentally friendly approach that simplifies purification and reduces chemical waste. chula.ac.th Research may focus on optimizing conditions for the direct reaction of a substituted aniline with a dimethoxy-acetoacetate derivative.

| Protocol | Typical Conditions | Potential Advantages for this compound Synthesis |

|---|---|---|

| Conventional Heating | Reflux at high temperatures (e.g., 160°C) for >24h chula.ac.th | Simple setup, established method. |

| Microwave-Assisted Synthesis | Microwave irradiation (50-200W) for 5-30 minutes. | Drastically reduced reaction times, improved yields, fewer side-products. |

| Catalytic Method | Use of acid (e.g., p-TSA) or base catalysts at lower temperatures (e.g., 80-100°C). | Energy efficiency, higher selectivity, milder conditions preserving sensitive functional groups. |

| Solvent-Free Synthesis | Heating neat reactants, potentially with catalysis. | Green chemistry approach, reduced waste, simplified purification. |

Exploration of Alternative Reagents and Catalytic Systems for Derivatization

Derivatization of the this compound scaffold is crucial for tuning its chemical properties. Future research will heavily invest in exploring novel reagents and catalytic systems to achieve more efficient and selective transformations.

Palladium-Catalyzed Cross-Coupling: For modifications of the N-phenyl ring, Suzuki and Buchwald-Hartwig cross-coupling reactions are powerful tools. The use of advanced palladium catalysts with specialized phosphine (B1218219) ligands can enable the introduction of a wide array of substituents (alkyl, aryl, amino groups) onto the aromatic ring under mild conditions.

Organocatalysis: Asymmetric organocatalysis presents an exciting frontier for introducing chirality. For instance, modifying the active methylene (B1212753) group (C2) between the carbonyls could be achieved with high enantioselectivity using chiral amine or squaramide catalysts, leading to optically active derivatives.

Photoredox Catalysis: Visible-light photoredox catalysis opens up new reaction pathways that are often inaccessible through traditional thermal methods. mdpi.com This technology could be used for radical-based transformations on the butanamide scaffold, such as C-H functionalization, allowing for direct modification of the molecule without pre-functionalization. mdpi.com

Advanced Computational Modeling for Reaction Design and Prediction

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting chemical reactivity. nih.govresearchgate.net For this compound, DFT can provide deep insights into reaction mechanisms, transition state geometries, and activation energies. nih.govchemrxiv.org

Future applications will include:

Mechanism Elucidation: DFT calculations can model the entire reaction pathway for the synthesis or derivatization of the molecule. researchgate.net This allows researchers to identify the rate-determining step, understand the role of catalysts, and predict the most likely stereochemical outcome. For example, modeling the six-membered transition state involved in certain amide decomposition or formation pathways can clarify the reaction kinetics. nih.govresearchgate.net

Catalyst Design: By simulating the interaction between the butanamide substrate and various catalysts, computational models can help in the rational design of new, more efficient catalytic systems. This in-silico screening can predict which ligands or catalyst structures will provide the highest activity and selectivity, saving significant experimental time and resources.

Predicting Spectroscopic Properties: DFT can be used to calculate NMR and IR spectra for predicted products, which can be compared with experimental data to confirm the structure of newly synthesized derivatives.

| Computational Method | Objective | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate reaction mechanisms for synthesis and derivatization. nih.govresearchgate.net | Detailed understanding of transition states, activation barriers, and kinetic profiles. chemrxiv.org |

| Virtual Screening | Identify optimal catalysts for specific transformations. | Rational design of highly selective and active catalysts. |

| NBO/QTAIM Analysis | Analyze electron delocalization and non-covalent interactions. nih.gov | Insight into the electronic structure and stability of the molecule and its complexes. |

Integration with Flow Chemistry and Automated Synthesis Methodologies

The shift from traditional batch processing to continuous flow chemistry represents a major technological advance in chemical synthesis. mdpi.comresearchgate.net The integration of flow chemistry with automated systems offers the potential for highly efficient, safe, and reproducible production of this compound and its derivatives. bohrium.comnih.gov

Key advantages and future directions include:

Enhanced Safety and Control: Flow reactors use small volumes, which minimizes the risk associated with handling hazardous reagents or exothermic reactions. The high surface-area-to-volume ratio allows for precise temperature control, leading to higher product purity. researchgate.net

Rapid Optimization: Automated flow systems can be programmed to rapidly screen a wide range of reaction parameters (e.g., temperature, residence time, stoichiometry). bohrium.com This allows for the rapid identification of optimal conditions for yield and selectivity, a process that would be prohibitively time-consuming in batch.

Multi-step Telescoped Synthesis: Multiple reaction steps can be linked together in a continuous sequence without the need for manual isolation and purification of intermediates. beilstein-journals.org For example, the synthesis of the butanamide followed by a subsequent derivatization could be performed in a single, uninterrupted flow process, significantly improving efficiency. beilstein-journals.org

Expanding the Scope of Functional Group Transformations on the Butanamide Scaffold

The butanamide scaffold of this compound is rich in functionality, offering multiple sites for chemical modification. Future research will focus on expanding the toolbox of reactions that can be performed on this scaffold to generate novel molecular architectures.

Transformations of the β-Dicarbonyl Unit: The 1,3-dicarbonyl moiety is a versatile functional group. It can be used as a precursor for the synthesis of various heterocyclic systems, such as pyrazoles, isoxazoles, or pyrimidines, through condensation reactions with reagents like hydrazines, hydroxylamine, or ureas, respectively.

Selective Reduction: The development of chemoselective reducing agents will be key to selectively targeting one of the two carbonyl groups. For example, conditions could be optimized to reduce the ketone at the 3-position to a hydroxyl group while leaving the amide carbonyl untouched, leading to valuable β-hydroxy amide derivatives.

C-H Activation: Direct C-H activation on the N-phenyl ring offers an atom-economical way to introduce new functional groups. Using transition metal catalysts (e.g., Rhodium, Ruthenium), it may be possible to directly functionalize the ortho positions of the phenyl ring, bypassing the need for pre-installed directing groups.

Q & A

Q. What analytical techniques are recommended to confirm the structure and purity of 2,4-Dimethoxy-3-oxo-N-phenylbutanamide?

- Methodological Answer : To confirm the structure, use nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to analyze chemical shifts and coupling patterns. For example, aromatic protons in the phenyl group typically appear between 7.0–7.5 ppm, while methoxy groups resonate near 3.8–4.0 ppm . Fourier-transform infrared (FTIR) spectroscopy can identify functional groups such as the carbonyl (C=O) stretch (~1700 cm⁻¹) and methoxy (C-O) vibrations (~1250 cm⁻¹) . High-resolution mass spectrometry (HRMS) ensures accurate molecular weight confirmation (e.g., calculated vs. observed m/z). Purity is assessed via thin-layer chromatography (TLC) with dichloromethane as a mobile phase, visualized under UV light .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Although the compound is not classified as carcinogenic (IARC/NTP/OSHA), wear protective gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Waste should be segregated and disposed of via certified chemical waste services. Regularly consult updated safety data sheets (SDS) for batch-specific toxicity data .

Q. How can this compound be synthesized, and what purification methods are effective?

- Methodological Answer : A plausible route involves condensation reactions between substituted phenyl precursors and activated carbonyl intermediates. For example, a Schiff base formation (e.g., hydrazinopyridine + aldehyde derivatives) followed by cyclization using sodium hypochlorite . Purification is achieved via vacuum filtration (washing with methanol/water) and recrystallization from ethanol. Monitor reaction progress using TLC and NMR .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR/FTIR) during structural elucidation?

- Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or impurities. Variable-temperature NMR can identify dynamic processes (e.g., keto-enol tautomerism). Compare experimental FTIR data with density functional theory (DFT)-calculated spectra to validate peak assignments. Cross-validate using 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals . For batch-specific anomalies, refer to certificates of analysis (CoA) from suppliers .

Q. What strategies optimize synthetic yield while minimizing byproducts?

- Methodological Answer : Optimize stoichiometric ratios (e.g., excess aldehyde to drive Schiff base formation) and reaction time/temperature (e.g., 3 hours at room temperature for cyclization) . Use catalytic acids (e.g., acetic acid) to accelerate imine formation. Employ flash chromatography for intermediate purification. Track byproducts via LC-MS and adjust solvent polarity (e.g., ethanol vs. DMSO) to suppress side reactions .

Q. How does this compound interact with biological systems, and what assays are suitable for mechanistic studies?

- Methodological Answer : For enzyme inhibition studies, use fluorescence-based assays (e.g., tryptophan quenching) or surface plasmon resonance (SPR) to measure binding kinetics. Molecular docking simulations (e.g., AutoDock Vina) can predict interactions with target proteins. Validate findings with isothermal titration calorimetry (ITC) to quantify thermodynamic parameters . Stability in physiological buffers (pH 7.4) should be confirmed via HPLC before assays .

Forensic and Analytical Research

Q. What methods are used to detect this compound in complex matrices (e.g., wastewater)?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred for trace detection. Solid-phase extraction (SPE) using C18 cartridges enriches the analyte from aqueous samples. Compare retention times and fragmentation patterns with reference standards. For forensic validation, perform isotopic labeling or spike recovery experiments to ensure accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.